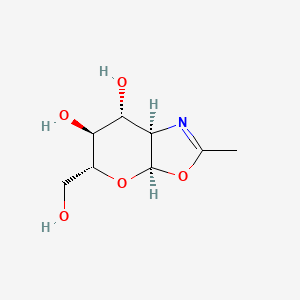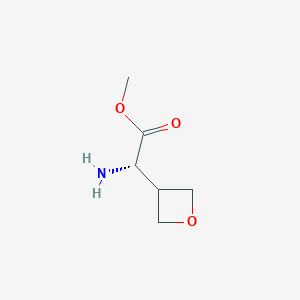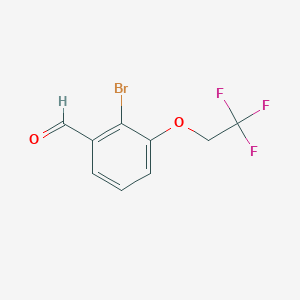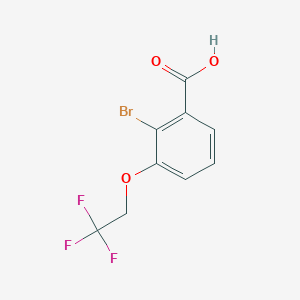
Biotinyl-cysteine
Vue d'ensemble
Description
Biotinyl-cysteine is a useful research compound. Its molecular formula is C13H21N3O4S2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotinyl-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotin Synthesis : A novel synthesis method using L-cysteine for producing (+)-biotin demonstrates high stereoselectivity and yield, making it an efficient strategy for biotin production (Seki et al., 2002).
Protein Synthesis Probe : Biotinylated cysteinyl-tRNA serves as a non-radioisotopic probe in protein synthesis, potentially outperforming commercially available biotinylated lysyl-tRNA (Ohtsuka et al., 1997).
Proteomic Measurements : Combining cysteine-reactive biotin affinity tags with 15N-metabolic labeling offers a cost-effective strategy for quantitative proteomic analysis in bacterial and mammalian proteomes (Conrads et al., 2001).
Cardiac Protein Identification : Biotin-cysteine can identify cardiac proteins S-thiolated during ischemia and reperfusion, helping to probe reactive protein cysteines in all cellular locations (Eaton et al., 2002).
Biotin Synthase Reaction : Cysteine, rather than S-adenosylmethionine or methionine, is the sulfur donor for the biotin synthase reaction in Escherichia coli, which requires flavodoxin and ferredoxin-NADP reductase (Birch et al., 1995).
Cysteine Desulfurase Activity : Biotin synthase functions as a significant cysteine desulfurase, linked to biotin synthesis through the mobilization of sulfur from free cysteine and the formation of cysteine persulfides (Ollagnier-de-Choudens et al., 2002).
Bioluminescence Imaging : A bioluminescence probe for cysteine can visualize exogenous and endogenous cysteine in whole animals, aiding the understanding of its complex role in various biological functions (Hu et al., 2020).
Oxidative Damage Study : Lipophilic thiols, like cysteine, selectively accelerate oxidative damage in biological systems, representing a new class of biological cytotoxins (Kunath et al., 2020).
Propriétés
IUPAC Name |
(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c17-10(14-7(5-21)12(18)19)4-2-1-3-9-11-8(6-22-9)15-13(20)16-11/h7-9,11,21H,1-6H2,(H,14,17)(H,18,19)(H2,15,16,20)/t7-,8-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMOUNXKYQRIT-KBIXCLLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CS)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CS)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl-L-cysteine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




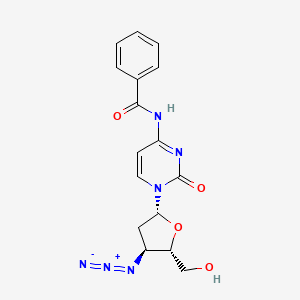
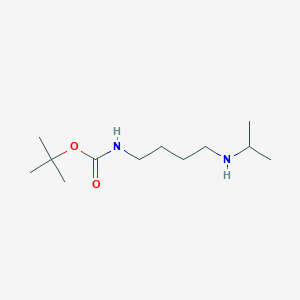
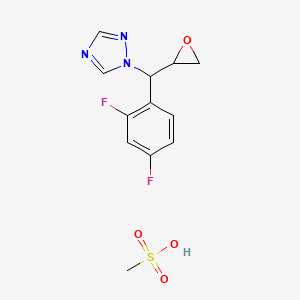
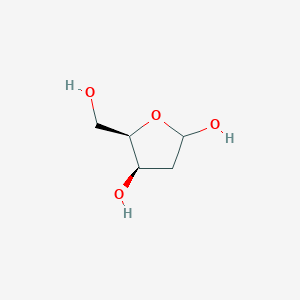
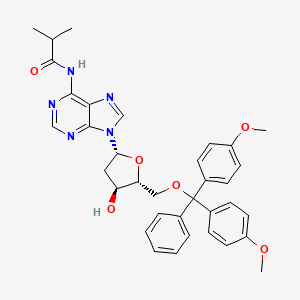
![N(iPr)2P(OCH2CH2CN)(-3)[DMT(-5)]Ribf2F(b)-thymin-1-yl](/img/structure/B8121720.png)

